

An In-depth Scientific Review of Ombrabulin (AVE8062)

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Compound of Interest

Compound Name: Ombrabulin

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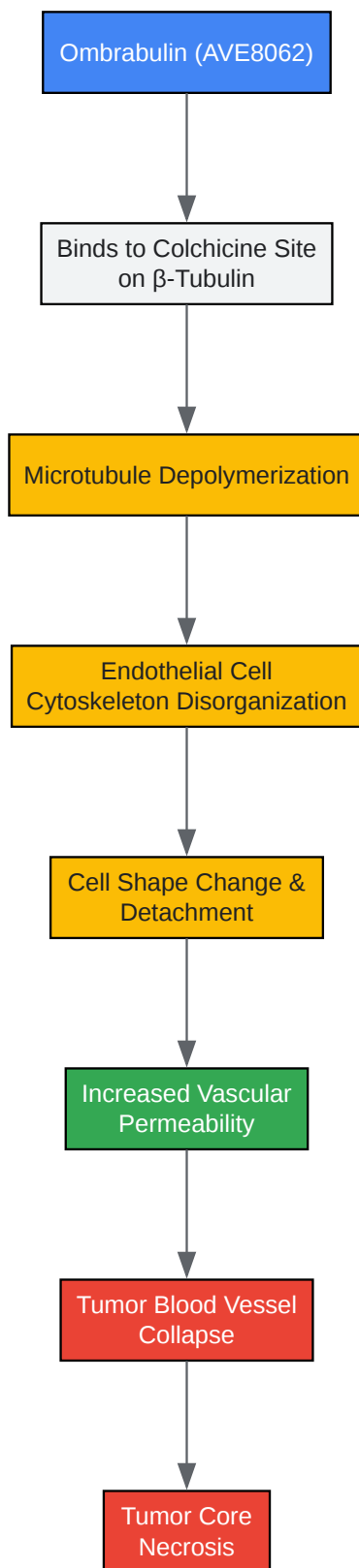
Abstract

Ombrabulin, also known as AVE8062, is a synthetic combretastatin A-4 derivative developed as a vascular-disrupting agent (VDA) for the treatment of cancer.[1] As a microtubule-destabilizing agent, **ombrabulin** selectively targets the rapidly proliferating and immature endothelial cells of the tumor vasculature.[2] This leads to a cascade of events culminating in the disruption of tumor blood flow and subsequent necrosis of the tumor core.[3] While preclinical studies demonstrated significant antitumor activity, both as a monotherapy and in combination with standard anticancer treatments, **ombrabulin**'s development was ultimately halted after disappointing results in Phase III clinical trials.[1][4] This technical guide provides a comprehensive review of the scientific literature on **ombrabulin**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Mechanism of Action

Ombrabulin functions as a vascular-disrupting agent by targeting the tubulin cytoskeleton of endothelial cells.[5] It binds to the colchicine-binding site on the β -subunit of tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to the disorganization of the cytoskeleton in endothelial cells.[2] Consequently, the endothelial cells undergo a change in shape, leading to their detachment from the vessel walls.[2] This process increases vascular permeability and ultimately results in the collapse of the tumor's blood

vessels.[2][3] The acute shutdown of blood flow deprives the tumor of oxygen and nutrients, leading to extensive necrosis, particularly in the core of the tumor.[3][6]



[Click to download full resolution via product page](#)Figure 1: Mechanism of action of **Omrabulin**.

Preclinical Data

Numerous preclinical studies have demonstrated the antitumor effects of **omrabulin** in various cancer models. These studies have provided a strong rationale for its clinical development, particularly in combination with other anticancer therapies.^{[4][7]}

In Vitro Cytotoxicity

Omrabulin has shown potent cytotoxic effects against a range of human cancer cell lines and endothelial cells. The half-maximal inhibitory concentration (IC₅₀) values highlight its activity at nanomolar concentrations.

| Cell Line | Cancer Type | IC ₅₀ (nM) | Assay | Reference |
|-----------|--|-----------------------|-----------|-----------|
| DU-145 | Prostate Cancer | 16.4 | SRB Assay | [5] |
| HeLa | Cervical Cancer | 0.72 | MTT Assay | [5] |
| HeyA8 | Ovarian Cancer | 7-20 | MTT Assay | [5] |
| SKOV3ip1 | Ovarian Cancer | 7-20 | MTT Assay | [5] |
| HeyA8-MDR | Ovarian Cancer (Multi-Drug Resistant) | 7-20 | MTT Assay | [5] |
| MMEC | Mouse Mesenteric Endothelial Cells | 10 | MTT Assay | [5] |

In Vivo Efficacy

In vivo studies using xenograft models have shown that **omrabulin** can significantly inhibit tumor growth.

| Cancer Model | Animal Model | Ombrabulin Dose | Effect | Reference |
|----------------------|--------------|-------------------------------|-------------------------------|-----------|
| HeyA8 Ovarian Cancer | Nude Mice | 30 mg/kg (i.p., twice weekly) | 65% reduction in tumor weight | [5] |
| HEP2 HNSCC | Nude Mice | Not specified | Attenuated tumor growth | [4][7] |
| FaDu HNSCC | Nude Mice | Not specified | Attenuated tumor growth | [4][7] |

Combination Therapies

Preclinical data strongly suggest that **ombrabulin**'s efficacy is enhanced when combined with other cancer treatments like chemotherapy and radiation.[2][4][7]

- With Docetaxel: Combination with docetaxel showed additive and sometimes synergistic activity in various tumor cell lines.[2] The cytotoxicity of docetaxel was increased by 2- to 4-fold when combined with **ombrabulin**. [5]
- With Radiation and Cisplatin/Cetuximab: In head and neck squamous cell carcinoma (HNSCC) models (HEP2 and FaDu), combining **ombrabulin** with radiation and either cisplatin or cetuximab resulted in a more pronounced tumor growth delay and even complete tumor regression in some cases, compared to single or double-agent therapies.[4][7]

Clinical Trials

Ombrabulin has been evaluated in several Phase I and II clinical trials, both as a single agent and in combination with chemotherapy. While early trials showed a manageable safety profile and some signs of efficacy, later-phase trials did not meet their primary endpoints, leading to the discontinuation of its development.[1]

Phase I Monotherapy Studies

Phase I studies were conducted to determine the recommended Phase II dose (RP2D), safety, and pharmacokinetic profile of single-agent **ombrabulin**.

| Study | Patient Population | Dose Escalation | RP2D | Key Findings & Dose-Limiting Toxicities (DLTs) | Reference |
|--------------------|-------------------------------|---|----------------------|--|---|
| Sessa et al., 2013 | Advanced Solid Tumors (n=105) | 6 to 60 mg/m ² (30-min IV, every 3 weeks) | 50 mg/m ² | DLTs: Grade 3 abdominal pain (at 50 mg/m ²), Grade 3 tumor pain/hypertension (at 60 mg/m ²). Common toxicities: headache, asthenia, abdominal pain. One partial response in rectal cancer. | [8] [9] |
| Japanese Phase I | Advanced Solid Tumors (n=15) | 15.5 to 50 mg/m ² (30-min IV, every 3 weeks) | 50 mg/m ² | Tolerable up to 50 mg/m ² . Most common adverse events at 50 mg/m ² were diarrhea, nausea, and hypertension. | [6] |

Phase I Combination Therapy Studies

These studies aimed to find the optimal dose of **ombrabulin** when combined with standard chemotherapy regimens.

| Combination Agents | Patient Population | Ombrabulin Dose | RP2D | Key Findings & DLTs | Reference |
|--|------------------------------|--|---|---|---|
| Docetaxel | Advanced Solid Tumors (n=58) | 11.5 to 42 mg/m ² with docetaxel 75 mg/m ² ; 30 to 35 mg/m ² with docetaxel 100 mg/m ² | 35 mg/m ² with docetaxel 75 mg/m ² ; 30 mg/m ² with docetaxel 100 mg/m ² | DLTs: Grade 3 fatigue, neutropenic infection, headache, febrile neutropenia, thrombosis. 10 partial responses observed. | [2] [10] [11] |
| Cisplatin/Docetaxel & Carboplatin/Paclitaxel | Advanced Solid Tumors (n=69) | 15.5 to 35 mg/m ² | 35 mg/m ² with cisplatin 75 mg/m ² /docetaxel 75 mg/m ² ; 35 mg/m ² with paclitaxel 200 mg/m ² /carboplatin AUC6 | DLTs: Febrile neutropenia, pulmonary embolism, ALT elevation, peripheral ischemia. 1 complete and 15 partial responses. | [12] |
| Paclitaxel/Carboplatin (Japanese patients) | Advanced Solid Tumors (n=18) | 25 to 35 mg/m ² | 35 mg/m ² | DLT: Grade 3 E. coli urinary tract infection. 1 complete and 6 partial responses. | [13] [14] |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

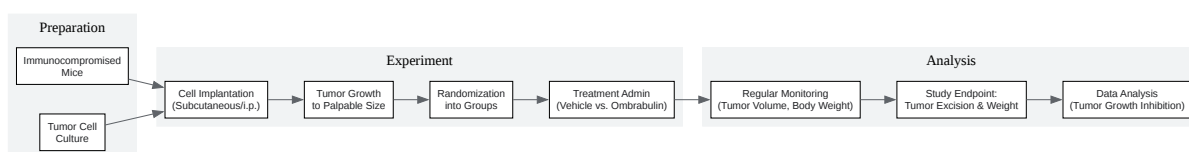
- Objective: To determine the cytotoxic effect of **ombrabulin** on endothelial and tumor cells.
- Methodology:
 - Cells (e.g., MMEC, HeyA8, SKOV3ip1) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with varying concentrations of **ombrabulin** for a specified duration (e.g., 48 hours).
 - After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
 - The plates are incubated to allow for the formation of formazan crystals by viable cells.
 - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured using a microplate reader at a specific wavelength.
 - The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is calculated from dose-response curves.[\[5\]](#)

In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor efficacy of **ombrabulin** in a living organism.
- Methodology:
 - Cell Implantation: A specific number of human tumor cells (e.g., 1×10^6 HeyA8 ovarian cancer cells) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice).[\[5\]](#)
 - Tumor Growth: Tumors are allowed to grow to a palpable or predetermined size.
 - Treatment: Mice are randomized into treatment groups (e.g., vehicle control, **ombrabulin** at various doses). **Ombrabulin** is administered via a specified route (e.g., intraperitoneal

injection) and schedule (e.g., twice weekly for 3 weeks).[5]

- Monitoring: Tumor volume and mouse body weight are measured regularly. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of treated groups to the control group.[5]



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Figure 2: Workflow for a typical in vivo xenograft experiment.

Pharmacokinetics

Pharmacokinetic studies revealed that **ombrabulin** is a prodrug that is rapidly converted to its active metabolite, RPR258063.

- **Ombrabulin** Half-life: Approximately 17 minutes.[8][9]
- RPR258063 Half-life: Approximately 8.7 hours.[8][9]
- Exposure: Both **ombrabulin** and its active metabolite showed dose-proportional exposure. [8][9]
- Drug Interactions: No clinically relevant pharmacokinetic interactions were observed when **ombrabulin** was combined with taxane/platinum doublets, although slight alterations in docetaxel and carboplatin pharmacokinetics were noted.[12]

Conclusion

Ombrabulin (AVE8062) is a potent vascular-disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Preclinical studies robustly demonstrated its antitumor activity, especially in combination with chemotherapy and radiation. However, despite a manageable safety profile and some promising responses in early-phase clinical trials, **ombrabulin** failed to show a significant benefit in later-stage studies, leading to the cessation of its development. The extensive research conducted on **ombrabulin** has nonetheless provided valuable insights into the biology of the tumor microenvironment and the potential and challenges of vascular-disrupting agents in cancer therapy.

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